Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxylic acid with benzylsulfonyl acetamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
- Methyl 2-(2-(methylsulfonyl)acetamido)thiophene-3-carboxylate
- Methyl 2-(2-(ethylsulfonyl)acetamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for stronger enzyme inhibition compared to its analogs with simpler sulfonyl groups.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
methyl 2-[(2-benzylsulfonylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-8-22-14(12)16-13(17)10-23(19,20)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGOBZVOHZTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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